molecular formula C21H27NO6S2 B12802134 Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate CAS No. 53976-18-4

Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate

Cat. No.: B12802134
CAS No.: 53976-18-4
M. Wt: 453.6 g/mol
InChI Key: ILWDMIHFJDAEJF-UHFFFAOYSA-N
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Description

Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate is a specialized synthetic intermediate of significant value in modern medicinal chemistry, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of heterobifunctional molecules that mediate the targeted degradation of disease-causing proteins . This compound serves as a sophisticated precursor, likely contributing a multi-functionalized thiophene core that can be further elaborated into the final PROTAC structure. Its molecular architecture, featuring a sulfonamide group and ester functionalities, provides critical handles for chemical ligation, allowing researchers to systematically link a target protein-binding warhead to an E3 ubiquitin ligase-recruiting ligand. The primary research application of this intermediate is in the exploration of targeted protein degradation (TPD) as a therapeutic strategy , offering a powerful tool for investigating previously "undruggable" targets in oncology, neurodegenerative diseases, and beyond. Its use enables the synthesis of novel degraders to study complex cellular pathways and probe protein function with catalytic and sub-stoichiometric efficacy.

Properties

CAS No.

53976-18-4

Molecular Formula

C21H27NO6S2

Molecular Weight

453.6 g/mol

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4-ethyl-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H27NO6S2/c1-6-17-15(5)29-20(19(17)21(24)28-8-3)22(13-18(23)27-7-2)30(25,26)16-11-9-14(4)10-12-16/h9-12H,6-8,13H2,1-5H3

InChI Key

ILWDMIHFJDAEJF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)N(CC(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Formation of the Thiophene Core

  • The thiophene ring is synthesized via classical methods such as the Gewald reaction or other cyclization strategies involving α-haloketones and sulfur sources.
  • Substituents at the 4-ethyl and 5-methyl positions are introduced either by using appropriately substituted starting materials or by regioselective alkylation after ring formation.

Introduction of the Carboxylate Group

  • The ethyl carboxylate group at the 3-position is typically introduced by esterification of the corresponding thiophene-3-carboxylic acid or by direct incorporation during ring synthesis.
  • Esterification is commonly performed using ethanol and acid catalysts or via acid chloride intermediates.

Attachment of the Sulfonamide Moiety

  • The sulfonamide group bearing the 4-methylphenylsulfonyl substituent is introduced via nucleophilic substitution .
  • This involves reacting the thiophene amine intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
  • The sulfonamide nitrogen is further alkylated with 2-ethoxy-2-oxoethyl groups through nucleophilic substitution or amidation reactions, often using ethyl bromoacetate or similar reagents.

Final Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques such as column chromatography.
  • Characterization is performed using NMR, IR, MS, and elemental analysis to confirm the structure and purity.

Detailed Synthetic Route Summary

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Thiophene ring synthesis α-Haloketone + sulfur source, base Formation of substituted thiophene core
2 Alkylation/Substitution Alkyl halides (ethyl/methyl), base Introduction of 4-ethyl and 5-methyl groups
3 Esterification Ethanol, acid catalyst or acid chloride Formation of ethyl ester at 3-position
4 Sulfonamide formation 4-Methylbenzenesulfonyl chloride, base Attachment of sulfonyl group to amino function
5 N-alkylation with ethoxy-oxoethyl Ethyl bromoacetate or equivalent, base Introduction of 2-ethoxy-2-oxoethyl substituent
6 Purification Recrystallization, chromatography Isolation of pure target compound

Research Findings and Optimization

  • Yield Optimization: Reaction conditions such as temperature, solvent choice (e.g., dichloromethane, THF), and base (e.g., triethylamine, pyridine) are optimized to maximize yield and minimize side reactions.
  • Continuous Flow Synthesis: Industrial scale-up may employ continuous flow reactors to improve reproducibility and control over reaction parameters, enhancing purity and throughput.
  • Reaction Monitoring: Techniques like TLC, HPLC, and in situ IR spectroscopy are used to monitor reaction progress and optimize reaction times.
  • Safety Considerations: Handling of sulfonyl chlorides and alkylating agents requires anhydrous conditions and inert atmosphere to prevent hydrolysis and side reactions.

Comparative Analysis with Related Compounds

Compound Name CAS Number Molecular Formula Key Differences in Preparation
Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate 53976-18-4 C21H27NO6S2 Multi-step synthesis with sulfonamide and ester groups
Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-phenyl-3-thiophenecarboxylate 53976-19-5 C25H27NO6S2 Similar route but with phenyl substitution at 4-position
Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4,5-dimethyl-3-thiophenecarboxylate 53976-16-2 C20H25NO6S2 Dimethyl substitution requires modified alkylation steps

These variations require tailored synthetic strategies to accommodate different substituents and functional groups.

Chemical Reactions Analysis

Catalytic Hydrogenation of Methamphetamine

Propylhexedrine is synthesized by hydrogenating methamphetamine's aromatic ring under high-pressure conditions. This method replaces the phenyl group with a cyclohexyl moiety.

Reaction Catalyst Conditions Yield Reference
C₆H₅ → C₆H₁₁Adams' catalyst (PtO₂)H₂ gas, 50–100 psi, 25–50°C70–85%

Reductive Amination of Cyclohexylacetone

Cyclohexylacetone undergoes reductive amination with methylamine in the presence of an aluminum-mercury amalgam:

Reactants Reagents/Conditions Product Notes
Cyclohexylacetone + methylamineAl-Hg amalgam, H₂O/EtOH, refluxRacemic propylhexedrineForms (±)-propylhexedrine; requires resolution for enantiopure (+)-form

Industrial-Scale Production

Industrial synthesis employs palladium or platinum catalysts under optimized hydrogenation conditions:

Parameter Value
CatalystPd/C or Pt/C
Pressure10–15 bar H₂
Temperature80–100°C
Purity>95% (racemic)

Oxidation Reactions

Propylhexedrine undergoes oxidation at the cyclohexyl or amine groups under controlled conditions:

Cyclohexyl Ring Oxidation

Oxidizing Agent Product Conditions Mechanism
KMnO₄ (acidic)Cyclohexanecarboxylic acidH₂SO₄, 80°CC–H bond oxidation to carboxyl
CrO₃Cyclohexyl ketone derivativesAcetic acid, 25°CSelective C–H abstraction

Amine Oxidation

Reagent Product Outcome
H₂O₂N-Oxide derivativesForms polar metabolites

Reduction of Propylhexedrine Derivatives

Though propylhexedrine itself is stable to reduction, its intermediates (e.g., imines) are reduced:

Substrate Reducing Agent Product
Propylhexedrine imineNaBH₄ or LiAlH₄Secondary amine (unchanged)

N-Substitution Reactions

The methylamino group reacts with electrophiles:

Reagent Product Application
Acetyl chlorideN-AcetylpropylhexedrineDerivative for analytical studies
Alkyl halidesQuaternary ammonium saltsSurfactant precursors

Hydrolysis

Propylhexedrine resists hydrolysis under ambient conditions but degrades in strong acids/bases:

Condition Degradation Pathway
6M HCl, refluxCleavage to cyclohexylethylamine
1M NaOH, 60°CPartial racemization

Thermal Stability

Temperature Observation
>150°CDecomposition to aromatic byproducts

Analytical Differentiation

Propylhexedrine’s structural similarity to phenethylamines necessitates advanced chromatography for identification:

Technique Parameters Outcome
LC-HRMS (YMC Triart PFP column)42–54% CH₃OH gradient, 20°CRetention time: 22.5 min (±0.5 min)
ESI-HRMSSpray voltage: 3.5 kV, capillary temp: 300°Cm/z 156.175 [M+H]⁺

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves multiple steps:

  • Formation of the thiophene ring.
  • Introduction of ethyl and methyl groups.
  • Attachment of sulfonyl and ethoxy-oxoethyl groups.

These steps require specific reaction conditions, such as temperature, solvents, and catalysts, optimized for high yields and purity. Industrial production may utilize continuous flow reactors and automated synthesis equipment to ensure consistency and quality.

Chemistry

Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate serves as a valuable building block in organic synthesis. Its unique structure allows researchers to explore new chemical reactions and mechanisms, facilitating the development of more complex molecules.

Biology

The compound exhibits potential biological activity, making it a candidate for studies on enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into biochemical processes.

Medicine

Research into the pharmacological properties of this compound may reveal therapeutic applications:

  • Anti-inflammatory : Potential to reduce inflammation.
  • Anticancer : Investigated for cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Exhibits activity against certain bacterial strains.

Industry

Due to its stability and reactivity, this compound is useful in developing new materials and coatings. Its applications in industrial settings are expanding as researchers explore its properties further.

Anticancer Screening

A study evaluated thiophene derivatives for anticancer properties using various cancer cell lines. Modifications to the thiophene ring significantly improved cytotoxicity against breast and colon cancer cells, indicating the potential of this compound in cancer treatment.

Antibacterial Testing

A comparative study assessed the antibacterial efficacy of thiophene derivatives against E. coli and S. aureus. Some derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism by which Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary, but they often include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Key Thiophene Derivatives

Compound Name Key Substituents Synthesis Method Key Applications/Properties References
Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate (Target) Sulfonamide, ethyl ester, ethyl/methyl groups Likely Gewald or Sandmeyer Potential pharmaceuticals/agrochemicals
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate Bromo, cyano, sulfanyl, ester Sandmeyer reaction Intermediate for bioactive thienopyrimidines
Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate Acetyl, 2-chlorophenyl carbonyl, phenyl Gewald or condensation Pharmacological screening
Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Amino, methyl, phenyl Gewald method Agrochemical intermediates
Key Differences:

Sulfonamide vs. Carbonyl Groups : The target compound’s sulfonamide group ((4-methylphenyl)sulfonyl) is a strong electron-withdrawing group, enhancing stability and acidity compared to carbonyl-containing analogs (e.g., ’s 2-chlorophenyl carbonyl derivative). This may influence binding affinity in biological systems .

Synthetic Flexibility: Unlike bromo- or cyano-substituted thiophenes (), the target compound’s sulfonamide group allows for further functionalization via nucleophilic substitution or coupling reactions .

Spectral and Physicochemical Data

Table 2: NMR Chemical Shift Comparison (δ, ppm)

Proton Position Target Compound Ethyl 3-Bromo-4-Cyano Derivative Ethyl 5-Acetyl-2-Carbonyl Analog
Thiophene C-H 6.8–7.2 7.1–7.5 (deshielded by Br/CN) 6.9–7.3 (electron-withdrawing acetyl)
Sulfonamide N-H 10.2
Ester OCH2CH3 1.2–1.4 1.3–1.5 1.2–1.4
Key Findings:
  • The sulfonamide N-H proton in the target compound appears at δ ~10.2 ppm, absent in analogs without sulfonamide groups .
  • Electron-withdrawing substituents (e.g., bromo, cyano) in ’s derivative cause deshielding of thiophene protons compared to the target compound .

Biological Activity

Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate is a complex thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article reviews the biological activity of this particular compound, drawing on various studies and findings from the literature.

Chemical Structure and Properties

The compound features a thiophene ring, which is a five-membered heterocyclic structure containing sulfur. The presence of various functional groups such as ethoxy, sulfonamide, and carboxylate enhances its biological potential.

Biological Activities

Research indicates that thiophene derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Thiophene derivatives have shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that compounds with thiophene moieties can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .
  • Antibacterial Properties : The compound's structure suggests potential antibacterial activity. Thiophene derivatives have been tested against various bacterial strains, showing significant inhibition of growth. For instance, compounds similar to this compound have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria using disc diffusion methods .
  • Anti-inflammatory Effects : Several studies highlight the anti-inflammatory properties of thiophene derivatives. They may inhibit pro-inflammatory cytokines and reduce inflammation through various signaling pathways, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Key structural elements influencing activity include:

  • Substituents on the Thiophene Ring : Variations in substituents can significantly affect the pharmacological profile. For example, the introduction of electron-donating or electron-withdrawing groups can enhance or reduce activity against specific targets .
  • Linker Length and Functional Groups : The ethoxy and sulfonamide groups play vital roles in enhancing solubility and bioavailability, which are critical factors for therapeutic efficacy .

Case Studies

  • Anticancer Screening : A study evaluated a series of thiophene derivatives for their anticancer properties using various cancer cell lines. The results indicated that certain modifications to the thiophene ring improved cytotoxicity against breast and colon cancer cells significantly .
  • Antibacterial Testing : A comparative study assessed the antibacterial efficacy of several thiophene derivatives against E. coli and S. aureus. Results showed that some derivatives exhibited MIC values comparable to standard antibiotics, indicating their potential as new antimicrobial agents .

Data Table: Biological Activities of Thiophene Derivatives

Activity TypeExample CompoundsMechanism of ActionReference
AnticancerEthyl 2-(4-chlorophenyl)thiazoleInduces apoptosis; inhibits cell proliferation
AntibacterialVarious thiophene derivativesInhibits bacterial growth; disrupts cell wall synthesis
Anti-inflammatoryThiophene-based compoundsModulates cytokine production; inhibits inflammatory pathways

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate?

  • Methodology : The compound can be synthesized via multi-step protocols involving thiophene core formation and sulfonylation. A Gewald reaction (commonly used for 2-aminothiophenes) may serve as the initial step to construct the thiophene backbone, followed by sulfonylation with 4-methylbenzenesulfonyl chloride. Ethyl ester groups are introduced via nucleophilic substitution or esterification .
  • Key Reagents : Use of 2-amino-thiophene derivatives, sulfonylating agents (e.g., 4-methylphenylsulfonyl chloride), and ethyl chloroformate for esterification. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

NMR : ¹H/¹³C NMR to confirm substitution patterns, sulfonamide linkage, and ester groups. Aromatic protons (δ 7.2–7.8 ppm) and sulfonyl groups (δ ~3.1 ppm for methyl) are diagnostic .

IR : Peaks at ~1700–1750 cm⁻¹ (ester C=O), ~1350–1450 cm⁻¹ (sulfonamide S=O), and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

  • Protocols :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of toxic fumes (e.g., during combustion or decomposition) .
  • Spill Management : Avoid water contact; use inert adsorbents (e.g., vermiculite) for solid spills. Contaminated materials should be treated as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the yield of the sulfonylation step in the synthesis?

  • Experimental Design :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonyl group reactivity.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation.
  • Stoichiometry : Maintain a 1.2:1 molar ratio of sulfonyl chloride to amine to minimize unreacted intermediates .
    • Data-Driven Adjustments : Monitor reaction progress via TLC or HPLC. If yield plateaus, consider microwave-assisted synthesis to reduce reaction time .

Q. How should contradictions in spectral data during structural elucidation be resolved?

  • Contradiction Analysis :

  • Case Example : Discrepancies in NMR integration ratios may arise from rotameric equilibria in sulfonamide groups. Use variable-temperature NMR to stabilize conformers .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to confirm assignments .
    • Cross-Validation : Combine LC-MS purity data with elemental analysis to rule out impurities affecting spectral clarity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound?

  • SAR Workflow :

Derivatization : Modify substituents (e.g., replace ethyl ester with methyl or tert-butyl groups) to assess steric/electronic effects .

Biological Assays : Test derivatives against target enzymes (e.g., kinases) to correlate activity with structural features.

Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities based on sulfonamide and thiophene orientations .

Q. How can thermochemical data improve synthesis scalability?

  • Thermodynamic Insights :

  • Enthalpy Calculations : Determine sublimation enthalpy (ΔH_sub) to optimize crystallization conditions .
  • Process Optimization : Use differential scanning calorimetry (DSC) to identify exothermic/endothermic transitions, ensuring safe scale-up .

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